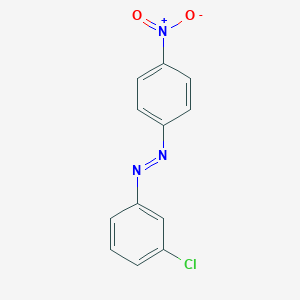
(E)-1-(3-Chlorophenyl)-2-(4-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-Chlorophenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) connecting two aromatic rings, one substituted with a chlorine atom and the other with a nitro group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Chlorophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method includes:
Diazotization: Aniline derivative (3-chloroaniline) is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound (4-nitroaniline) under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-Chlorophenyl)-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane).
Major Products Formed
Reduction: (E)-1-(3-Chlorophenyl)-2-(4-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(3-Chlorophenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which (E)-1-(3-Chlorophenyl)-2-(4-nitrophenyl)diazene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-Bromophenyl)ethenesulfonyl fluoride.
- Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
- 6-Chloro-N-methylpyrimidin-4-amine.
Uniqueness
(E)-1-(3-Chlorophenyl)-2-(4-nitrophenyl)diazene is unique due to its specific substitution pattern and (E)-configuration, which contribute to its distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
62858-14-4 |
|---|---|
Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
(3-chlorophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-2-1-3-11(8-9)15-14-10-4-6-12(7-5-10)16(17)18/h1-8H |
InChI Key |
BVPFKRQROKAUJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


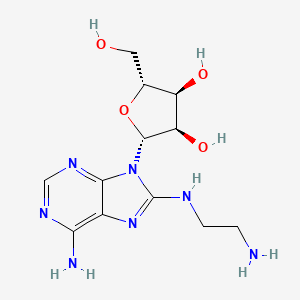
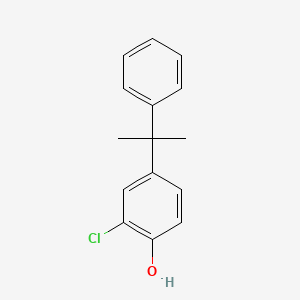
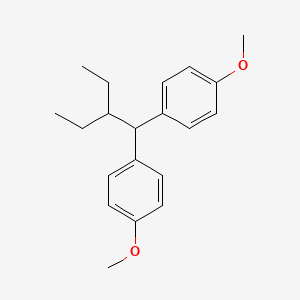
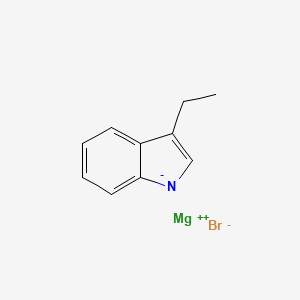
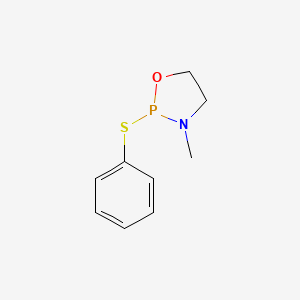
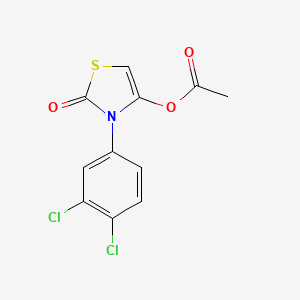
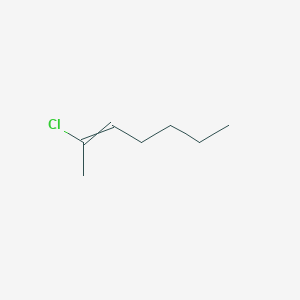

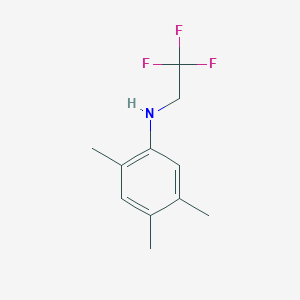
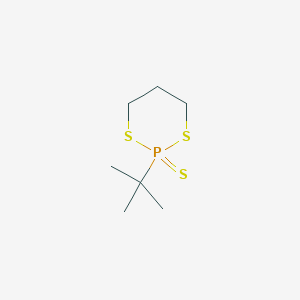
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid](/img/structure/B14521965.png)
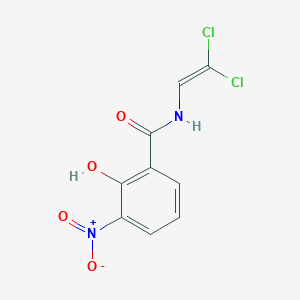
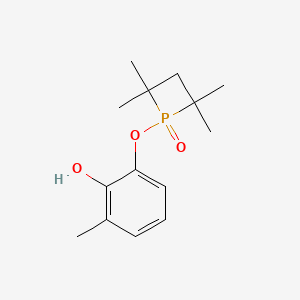
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene](/img/structure/B14521997.png)
